molecular formula C18H22N6O4 B2412566 1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1210932-45-8

1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2412566
CAS No.: 1210932-45-8
M. Wt: 386.412
InChI Key: IQPHVTUJONKLKF-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(4-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-11-15(24(26)27)17(21-13-3-5-14(28-2)6-4-13)22-18(20-11)23-9-7-12(8-10-23)16(19)25/h3-6,12H,7-10H2,1-2H3,(H2,19,25)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPHVTUJONKLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of 342.39 g/mol. Its structure features a piperidine ring, a nitropyrimidine moiety, and a methoxyphenyl group, which are significant for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H22N4O3C_{18}H_{22}N_{4}O_{3}
Molecular Weight342.39 g/mol
Functional GroupsAmino, Methoxy, Nitro

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line MCF-7

In a study conducted on MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Antimicrobial Activity

The compound also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antiparasitic Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential as an antiparasitic agent. Studies targeting Plasmodium falciparum indicated that it inhibits PfATP4, a sodium pump critical for parasite survival.

Research Findings

  • EC50 Value : 0.064 µM against PfATP4.
  • Mechanism : Disruption of ion homeostasis leading to parasite death.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. However, toxicity assessments indicate potential hepatotoxicity at higher concentrations.

Table 3: Pharmacokinetic Profile

ParameterValue
Bioavailability75%
Half-life4 hours
Toxicity (LD50)200 mg/kg

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions:

  • Pyrimidine Core Formation : Use β-chloroenaldehyde derivatives to introduce the 5-nitro and 4-methoxyphenylamino groups via nucleophilic substitution. Nitration at the 5-position is critical and requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation .
  • Piperidine-4-carboxamide Coupling : React the pyrimidine intermediate with a pre-functionalized piperidine derivative (e.g., 4-carboxamide-substituted piperidine) under Buchwald-Hartwig amination or Ullmann coupling conditions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) ensure purity. Validate intermediates via TLC and final product via NMR (¹H/¹³C) and HRMS .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl singlet at δ 3.8 ppm, piperidine carboxamide resonance at δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl group at ~12° from the pyrimidine plane) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.1542).
  • HPLC : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (e.g., nitro, methoxyphenylamino) influence biological activity and binding interactions?

  • Steric and Electronic Effects : The 5-nitro group enhances electron-withdrawing properties, stabilizing charge-transfer interactions with target proteins. The 4-methoxyphenylamino group contributes to π-π stacking in hydrophobic pockets (e.g., kinase active sites) .
  • Conformational Rigidity : X-ray data from related pyrimidines show that substituent dihedral angles >80° (e.g., piperidine ring orientation) reduce steric hindrance, improving target engagement .
  • SAR Studies : Compare analogues with varied substituents (e.g., replacing nitro with cyano) to map activity cliffs in antimicrobial or anticancer assays .

Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. bactericidal effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess whether rapid degradation (e.g., nitro reduction) explains discrepancies in in vitro vs. in vivo efficacy .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to proposed targets (e.g., DNA gyrase) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase targets). Prioritize poses with hydrogen bonds between the carboxamide and conserved residues (e.g., Asp86 in EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in solvated lipid bilayers, identifying flexibility hotspots .
  • QSAR Models : Train models on pyrimidine derivatives to correlate substituent electronegativity (e.g., nitro vs. methoxy) with IC₅₀ values in cytotoxicity screens .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Screen potassium or sodium salts of the carboxamide to improve aqueous solubility (e.g., 10 mM in PBS vs. <1 mM for free base) .
  • Prodrug Design : Acetylate the piperidine carboxamide to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time and reduce renal clearance .

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